molecular formula C15H20N2 B12803099 (+-)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride CAS No. 136723-27-8

(+-)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride

Cat. No.: B12803099
CAS No.: 136723-27-8
M. Wt: 228.33 g/mol
InChI Key: JUUWHTWSYWGMDK-UHFFFAOYSA-N
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Description

(±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of azepinoindoles, which are known for their unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride typically involves multi-step organic reactions. The starting materials often include indole derivatives and various alkylating agents. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the azepinoindole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-3,4,5,6-Tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride group, which may enhance its solubility and stability. This compound’s unique properties make it a valuable tool in various scientific research applications.

Properties

CAS No.

136723-27-8

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

11-methyl-10-propyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene

InChI

InChI=1S/C15H20N2/c1-3-7-17-10-12-5-4-6-14-15(12)13(9-16-14)8-11(17)2/h4-6,9,11,16H,3,7-8,10H2,1-2H3

InChI Key

JUUWHTWSYWGMDK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CNC3=CC=C2)CC1C

Origin of Product

United States

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